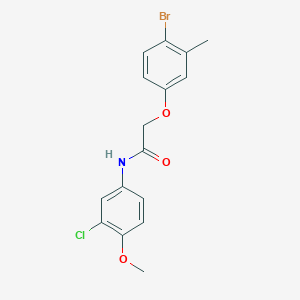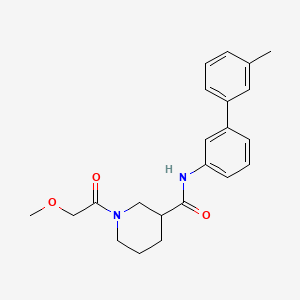
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline, also known as AZQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AZQ belongs to the class of quinoline derivatives and has been shown to possess a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline is not fully understood. However, it has been suggested that this compound inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In addition, this compound has been shown to activate the p53 pathway, which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy drugs. In addition, this compound has been shown to reduce the accumulation of amyloid beta, a protein associated with Alzheimer's disease, in vitro. Furthermore, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline in lab experiments is its ability to inhibit the activity of topoisomerase II, which makes it a useful tool for studying DNA replication and repair. In addition, this compound has been shown to possess anticancer and neuroprotective properties, making it a promising compound for drug development. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for research on 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline. One area of research is to further investigate its mechanism of action, particularly its interaction with topoisomerase II. Another area of research is to study the efficacy of this compound in vivo, both as a standalone drug and in combination with chemotherapy drugs. Furthermore, this compound could be studied for its potential applications in the treatment of other neurodegenerative diseases, such as Huntington's disease. Finally, future research could focus on developing more potent and selective derivatives of this compound for drug development.
Métodos De Síntesis
The synthesis of 4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline involves the reaction of 4-(4-ethoxyphenyl)-2-trifluoromethylquinoline with 1-azepanecarboxylic acid in the presence of a catalyst. The reaction proceeds via an amidation reaction, resulting in the formation of this compound. The purity of the final compound can be improved through recrystallization or chromatography techniques.
Aplicaciones Científicas De Investigación
4-(1-azepanylcarbonyl)-2-(4-ethoxyphenyl)quinoline has been studied for its potential applications in cancer research. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. In addition, this compound has been found to enhance the efficacy of chemotherapy drugs when used in combination. Furthermore, this compound has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
azepan-1-yl-[2-(4-ethoxyphenyl)quinolin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-2-28-19-13-11-18(12-14-19)23-17-21(20-9-5-6-10-22(20)25-23)24(27)26-15-7-3-4-8-16-26/h5-6,9-14,17H,2-4,7-8,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJMBASWAITDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-(2-phenylethyl)-N-[4-(1H-pyrazol-1-ylmethyl)benzyl]-3-piperidinamine](/img/structure/B6081810.png)
![N-({1-[(2,5-dimethyl-3-thienyl)sulfonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6081817.png)
![4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol](/img/structure/B6081821.png)
![5-{2-[(4-isopropylphenyl)sulfonyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6081829.png)
![N-allyl-3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6081837.png)

![4-methyl-1H-naphtho[1,8-bc][1,5]diazocin-2(5H)-one](/img/structure/B6081854.png)
![methyl 2-[({2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6081856.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[3-(4-methylphenyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6081867.png)
![N-(4-acetylphenyl)-3-[2-(methylthio)benzoyl]-1-piperidinecarboxamide](/img/structure/B6081870.png)
![6,8-dichloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6081871.png)
![N-(3-isopropoxypropyl)-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6081875.png)
![4-bromo-N-[2-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B6081881.png)